molecular formula C15H18N6O2S2 B13353834 6-(6-Methyl-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(6-Methyl-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13353834
M. Wt: 378.5 g/mol
InChI Key: DMPIYRYXKTVRQY-UHFFFAOYSA-N
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Description

6-(6-Methyl-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Methyl-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, piperidine, and various sulfonylating agents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions may involve the replacement of functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(6-Methyl-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Compounds with similar triazolothiadiazole structures.

    Pyridine Derivatives: Compounds containing pyridine rings.

    Piperidine Derivatives: Compounds containing piperidine rings.

Uniqueness

6-(6-Methyl-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H18N6O2S2

Molecular Weight

378.5 g/mol

IUPAC Name

6-(6-methylpyridin-3-yl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N6O2S2/c1-10-3-4-12(9-16-10)14-19-21-13(17-18-15(21)24-14)11-5-7-20(8-6-11)25(2,22)23/h3-4,9,11H,5-8H2,1-2H3

InChI Key

DMPIYRYXKTVRQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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